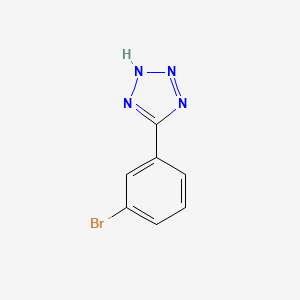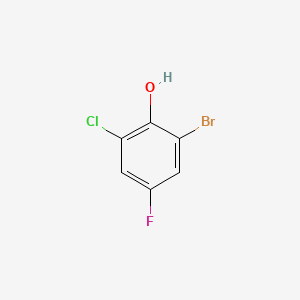
5-(3-Bromophenyl)-1H-tetrazole
概要
説明
Tetrazoles are a class of synthetic heterocycles that have found extensive applications across various fields, including organic chemistry, coordination chemistry, the photographic industry, explosives, and notably in medicinal chemistry. Among the tetrazoles, 5-substituted tetrazoles, such as 5-(3-Bromophenyl)-1H-tetrazole, are particularly significant due to their role as non-classical bioisosteres of carboxylic acids. These derivatives exhibit similar acidities but offer advantages such as higher lipophilicity and metabolic resistance, which are beneficial in drug design .
Synthesis Analysis
The synthesis of 5-substituted 1H-tetrazoles can be achieved through various methods. One notable approach involves a one-pot procedure that utilizes aryl bromides, potassium hexakis(cyano-κC)ferrate(4−) as a cyanide source, and sodium azide. This method is catalyzed by palladium acetate and zinc bromide in the presence of 1,4-diazabicyclo[2.2.2]octane (dabco) and occurs under nonacidic conditions, offering an attractive synthesis route due to the use of a nontoxic cyanide source . Another synthesis method for a related compound, 1-Bromine-5-phenyl-tetrazole, involves cyclization and bromination of benzonitrile with sodium azide and bromine, under optimized conditions to achieve high yields .
Molecular Structure Analysis
The molecular structure of tetrazole derivatives has been studied using various techniques, including X-ray diffraction analysis. For instance, the crystal structure of 1-(2-methoxyphenyl)-1,4-dihydro-5H-tetrazole-5-thione, a related tetrazole derivative, revealed a nonplanar thione with a significant dihedral angle between the tetrazole and benzene cycles. This structure forms centrosymmetric dimers in the crystal through hydrogen bonds . Similarly, other tetrazole derivatives have been analyzed to determine their crystalline structure and intermolecular interactions, which are crucial for understanding their chemical behavior and potential applications .
Chemical Reactions Analysis
The functionalization of 5-substituted tetrazoles is a challenging task due to the tendency to form isomeric mixtures. However, certain reactions have been identified that exhibit high or unusual regioselectivities, which are important for the synthesis of specific derivatives. For example, the hetero-Diels–Alder approach has been used to synthesize functionalized 1H-tetrazoles, such as tetrazolyl-1,2-oxazines and -oximes, which can be further reduced to yield 5-(1-aminoalkyl)-1H-tetrazoles. These compounds are important as they serve as bioisosteres of α-amino acids .
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-substituted tetrazoles are influenced by their molecular structure. The planarity of the tetrazole ring and the degree of conjugation with aryl rings at the 1- and 5-positions affect their chemical reactivity and physical characteristics. For instance, the lack of conjugation in certain tetrazole derivatives suggests that these rings can maintain distinct electronic properties, which can be exploited in various chemical reactions and applications. Additionally, the presence of intermolecular hydrogen bonds, as observed in some derivatives, can influence the compound's solubility, melting point, and other physical properties .
科学的研究の応用
Corrosion Inhibition
5-Phenyltetrazole derivatives, including those similar to 5-(3-Bromophenyl)-1H-tetrazole, have been evaluated for their effectiveness as corrosion inhibitors. Studies have shown that these compounds are efficient mixed-type inhibitors, demonstrating significant corrosion inhibition ability, particularly on copper surfaces in acidic mediums. For instance, the inhibition mechanism of such derivatives in sulfuric acid was elucidated using experimental and Density Functional Theory (DFT) methods (Tan, Zhang, Liu, Qiang, Li, Guo, & Chen, 2019).
Medicinal Chemistry
Tetrazoles, especially 5-substituted 1H-tetrazoles, have found extensive use in medicinal chemistry. These compounds often serve as bioisosteric replacements for carboxylic acids in drug molecules. This substitution enhances lipophilicity and metabolic resistance of the drug molecules. 5-Substituted 1H-tetrazoles have been incorporated into various clinical drugs, such as losartan and cefazolin (Mittal & Awasthi, 2019).
Synthesis of 1,4-Diaryl Tetrazoles
1,4-Diaryl tetrazoles, synthesized from compounds similar to this compound, have shown promising results in anticancer research. These compounds, including their 5-oxo and 5-thio derivatives, have been evaluated for their antiproliferative properties against leukemia and breast cancer cell lines (Gundugola, Chandra, Perchellet, Waters, Perchellet, & Rayat, 2010).
Ester Hydrolysis Catalysis
Studies have explored the use of 5-alkyl-1H-tetrazoles, which could include derivatives like this compound, as catalysts for ester hydrolysis at neutral pH. The introduction of a heteroatom in the side chain of these compounds significantly increases the charge on the tetrazole nucleus, enhancing their nucleophilic reactivity in hydrolytic reactions (Bhattacharya & Vemula, 2005).
特性
IUPAC Name |
5-(3-bromophenyl)-2H-tetrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN4/c8-6-3-1-2-5(4-6)7-9-11-12-10-7/h1-4H,(H,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVKPUDRFBHSFJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NNN=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40399041 | |
| Record name | 5-(3-Bromophenyl)-1H-tetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40399041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3440-99-1 | |
| Record name | 5-(3-Bromophenyl)-2H-tetrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3440-99-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(3-Bromophenyl)-1H-tetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40399041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2H-Tetrazole, 5-(3-bromophenyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.038 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![2-Amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B1275672.png)
![4-methyl-5-[1-(2-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1275675.png)
